molecular formula C11H12F2O3 B2382308 2-(2,4-Difluorophenoxy)-3-methylbutanoic acid CAS No. 1016734-04-5

2-(2,4-Difluorophenoxy)-3-methylbutanoic acid

Cat. No.: B2382308
CAS No.: 1016734-04-5
M. Wt: 230.211
InChI Key: DTOPCFJHOIYCNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Difluorophenoxy)-3-methylbutanoic acid is an organic compound characterized by the presence of a difluorophenoxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-difluorophenoxy)-3-methylbutanoic acid typically involves the reaction of 2,4-difluorophenol with a suitable butanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to ensure high yield and purity. Common reagents include acyl chlorides or anhydrides, which react with the phenol group to form the ester, followed by hydrolysis to yield the final acid product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Difluorophenoxy)-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-(2,4-Difluorophenoxy)-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2,4-difluorophenoxy)-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets. The difluorophenoxy group can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Uniqueness: 2-(2,4-Difluorophenoxy)-3-methylbutanoic acid is unique due to the presence of the difluorophenoxy group, which imparts distinct chemical properties and reactivity compared to its chlorinated counterparts. This uniqueness makes it valuable for specific applications where fluorinated compounds are preferred .

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-6(2)10(11(14)15)16-9-4-3-7(12)5-8(9)13/h3-6,10H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOPCFJHOIYCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)OC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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